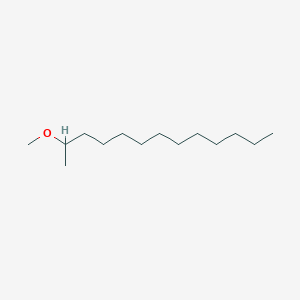
2-Methoxytridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxytridecane: is an organic compound with the molecular formula C14H30O It is a type of alkane with a methoxy group attached to the second carbon of the tridecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxytridecane can be synthesized through various organic reactions. One common method involves the reaction of 1-bromotridecane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the bromine atom on the tridecane chain, forming this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the following steps:
Preparation of Reactants: 1-bromotridecane and sodium methoxide are prepared in suitable solvents.
Reaction: The reactants are introduced into a reactor where the nucleophilic substitution takes place.
Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxytridecane can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or Grignard reagents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted alkanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxytridecane has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which 2-Methoxytridecane exerts its effects depends on the specific application. In general, the methoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and interactions with biological targets. The molecular targets and pathways involved may include:
Enzymes: The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.
Cellular Membranes: The hydrophobic nature of the alkane chain allows the compound to interact with lipid bilayers, potentially altering membrane fluidity and function.
Comparación Con Compuestos Similares
2-Methyltridecane: An isomer with a methyl group instead of a methoxy group.
2-Methyldodecane: A shorter chain alkane with a similar structure.
2-Methoxydodecane: Another ether with a shorter alkane chain.
Uniqueness: 2-Methoxytridecane is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its analogs. The methoxy group increases the compound’s polarity and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
132556-21-9 |
|---|---|
Fórmula molecular |
C14H30O |
Peso molecular |
214.39 g/mol |
Nombre IUPAC |
2-methoxytridecane |
InChI |
InChI=1S/C14H30O/c1-4-5-6-7-8-9-10-11-12-13-14(2)15-3/h14H,4-13H2,1-3H3 |
Clave InChI |
PMPUPAKPZGJQJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


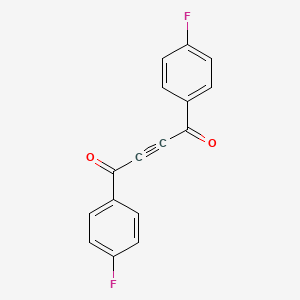

![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
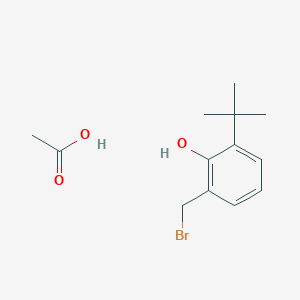
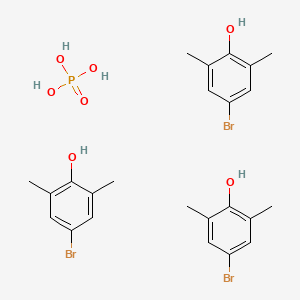
![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)
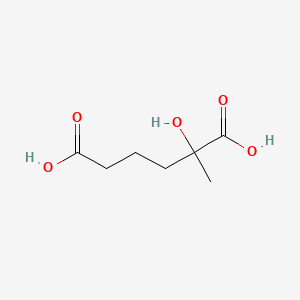
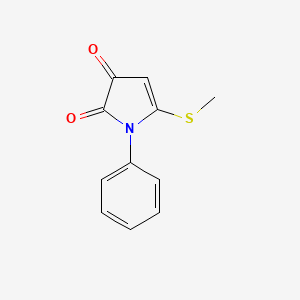

![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
